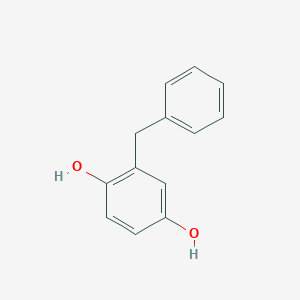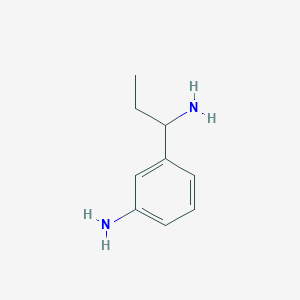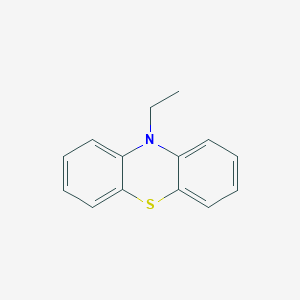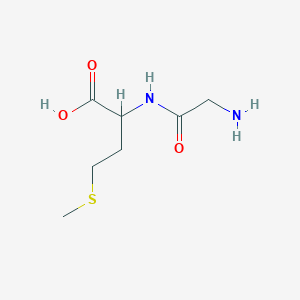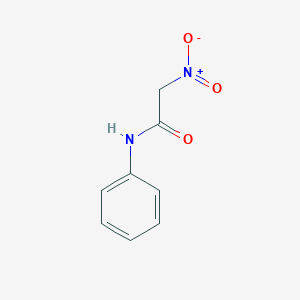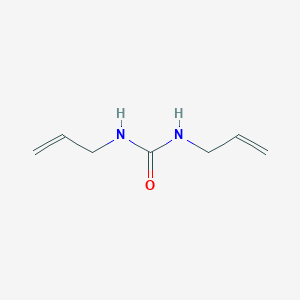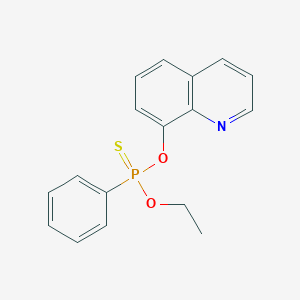
Quintiofos
Overview
Description
Quintiofos, also known as O-ethyl O-8-quinolinyl phenylphosphonothioate, is an organophosphate insecticide and acaricide. It was developed by Farbenfabriken Bayer A.-G. and is primarily used to control a range of plant and livestock pests, including aphids, spider mites, cockroaches, mosquitoes, and ticks . This compound is a chiral molecule that occurs in both S- and R-forms and has the chemical formula C₁₇H₁₆NO₂PS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quintiofos involves the reaction of quinoline derivatives with phosphonothioic acid esters. One common method includes the reaction of quinoline-8-ol with phenylphosphonothioic dichloride in the presence of a base such as triethylamine, followed by the addition of ethanol to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction is usually carried out in a solvent such as toluene or dichloromethane to facilitate the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions
Quintiofos undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Hydrolysis: In the presence of water, this compound can hydrolyze to form quinoline-8-ol and phenylphosphonic acid.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Quinoline-8-ol and phenylphosphonic acid.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Quintiofos has been used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of other organophosphate compounds.
Biology: Studying the effects of acetylcholinesterase inhibition on insect and mite physiology.
Medicine: Investigating potential therapeutic applications of organophosphate compounds.
Industry: Used in formulations for pest control in agriculture and veterinary medicine .
Mechanism of Action
Quintiofos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventual death of the pest . The molecular targets include cholinesterase enzymes, and the pathways involved are related to neurotransmission and synaptic function .
Comparison with Similar Compounds
Similar Compounds
Quinalphos: Another organophosphate insecticide with similar applications but different chemical structure.
Dioxathion: An organophosphorus compound used as an insecticide and acaricide.
Malathion: A widely used organophosphate insecticide with a broader spectrum of activity .
Uniqueness
Quintiofos is unique due to its specific chemical structure, which includes a quinoline moiety. This structure provides distinct physicochemical properties and biological activity compared to other organophosphate insecticides. Its chiral nature also allows for the study of stereoisomer-specific effects in pest control .
Properties
IUPAC Name |
ethoxy-phenyl-quinolin-8-yloxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16NO2PS/c1-2-19-21(22,15-10-4-3-5-11-15)20-16-12-6-8-14-9-7-13-18-17(14)16/h3-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFLKNAULOKYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16NO2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042368 | |
| Record name | Quintiofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1776-83-6 | |
| Record name | Quintiofos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quintiofos [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001776836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quintiofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quintiofos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINTIOFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X50ZS5010Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Quintiofos?
A: this compound is an organophosphate insecticide that functions as a cholinesterase inhibitor. [, ] While the provided research focuses on its application as an ixodicide (targeting ticks), its mechanism of action remains consistent across target species. This compound disrupts nerve impulse transmission by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses. This accumulation causes overstimulation of the nervous system, ultimately leading to paralysis and death in target organisms. []
Q2: Has resistance to this compound been observed in tick populations?
A: Yes, resistance to this compound has been documented in several tick species. Research indicates that strains of the cattle tick Boophilus microplus in South Africa and Transkei have shown resistance to various organophosphate ixodicides, including this compound. [, ] Similarly, a study on East African strains of Rhipicephalus appendiculatus revealed that while some populations remained susceptible, others displayed resistance to organophosphates like this compound. []
Q3: What are the implications of this compound resistance in tick control?
A: The emergence of this compound resistance poses a significant challenge to tick control strategies. The widespread use of organophosphate ixodicides has contributed to the selection pressure favoring resistant tick populations. [, ] This resistance can lead to treatment failures in the field, making it crucial to monitor resistance levels and explore alternative tick control methods. [, ]
Q4: Are there alternative control methods for this compound-resistant ticks?
A: Yes, alternative acaricides with different modes of action, such as amitraz (a diamidine ixodicide), have shown efficacy against organophosphate-resistant Boophilus microplus strains. [, ] Exploring integrated pest management strategies, including pasture management, biological control agents, and the development of novel acaricides, is crucial to combat resistance and ensure effective tick control.
Q5: What analytical techniques are used to detect and quantify this compound?
A: Gas chromatography coupled with flame photometric detection (GC/FPD) is a commonly employed technique for analyzing this compound residues in various matrices, including vegetables and water samples. [, ] This method offers high sensitivity and selectivity for organophosphate pesticides. Researchers have also explored the use of multi-walled carbon nanotubes as an efficient solid-phase extraction material for enriching this compound from water samples prior to GC/FPD analysis. []
Q6: Are there any concerns regarding this compound residues in food?
A: The presence of pesticide residues in food, including this compound, raises concerns about potential health risks to consumers. [] While the provided research focuses on analytical detection methods and doesn't delve into the toxicological implications of this compound residues, it underscores the importance of monitoring and regulating pesticide levels in food products to ensure consumer safety. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)
![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)

